![molecular formula C28H26N2O7 B2961908 2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 866590-08-1](/img/structure/B2961908.png)
2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C29H28N2O8 . It has a molecular weight of 532.549 . The compound is available from suppliers for scientific research needs .
Molecular Structure Analysis
The molecular structure of the compound can be represented by the SMILES notation: COc1ccc(cc1)C(=O)c1cn(CC(=O)Nc2cc(OC)cc(OC)c2)c2cc(OC)c(OC)cc2c1=O . This notation provides a way to represent the structure using ASCII strings.科学的研究の応用
Synthetic Chemistry and Drug Design
Compounds within the chemical family of quinolinones and related derivatives have been extensively researched for their potential in drug design and synthesis. For example, studies have demonstrated the synthesis of novel benzodifuranyl, 1,3,5-triazines, and oxadiazepines derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). This indicates that structurally complex quinolinones are viable precursors in the development of new therapeutic agents.
Pharmacokinetics and Metabolism
Research into the metabolism of related compounds provides insight into their pharmacokinetic behaviors, crucial for drug development. For instance, an HPLC method was developed for determining novel anti-hypertension agents in rat plasma, facilitating pharmacokinetic studies (Chang et al., 2016). Such studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new drugs.
Molecular Docking and Antitumor Activity
Molecular docking studies of quinazolinone analogues have revealed their potential as antitumor agents. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones exhibited significant in vitro antitumor activity, with certain compounds showing broad-spectrum activity against various cancer cell lines (Al-Suwaidan et al., 2016). These findings underscore the importance of structural modifications in enhancing the biological activity of quinolinone derivatives.
Environmental Degradation and Toxicology
The environmental behavior and degradation pathways of similar compounds have also been investigated, shedding light on their stability and transformation in ecosystems. For example, the degradation and transformation products of acetaminophen in soil were studied to understand its fate and potential impact on the environment (Li et al., 2014). Such research is vital for assessing the ecological safety and environmental persistence of chemical substances.
Material Science and Fluorescence Studies
In material science, the structural aspects and properties of quinoline derivatives have been explored for their potential in creating new materials. Research into the fluorescence properties of quinoline-based compounds, for instance, has implications for developing novel fluorescent materials and sensors (Karmakar et al., 2007).
特性
IUPAC Name |
2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O7/c1-34-19-9-5-17(6-10-19)27(32)22-15-30(16-26(31)29-18-7-11-20(35-2)12-8-18)23-14-25(37-4)24(36-3)13-21(23)28(22)33/h5-15H,16H2,1-4H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXREGRXCIXOOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d]thiazol-2-yl)ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2961826.png)
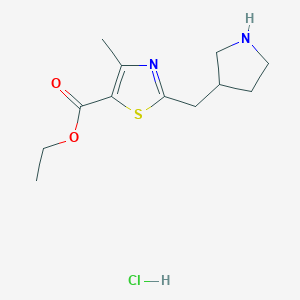
![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2961829.png)
![N-[4-[3-(2-chloro-6-fluorophenyl)-2-(6-chloro-4-phenylquinazolin-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2961830.png)
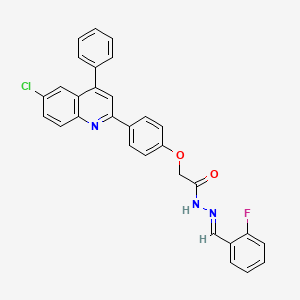
![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2961833.png)
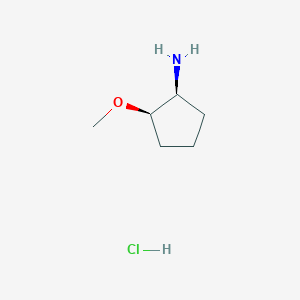
![(Z)-methyl 3-ethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2961836.png)
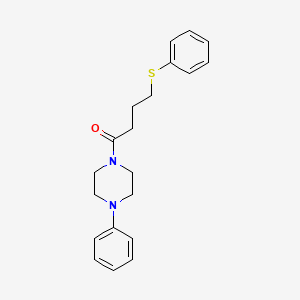


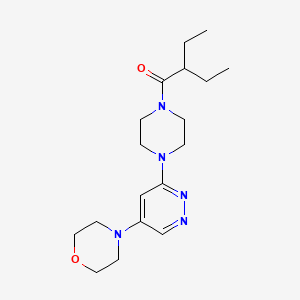
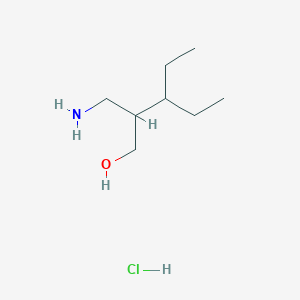
![ethyl 2-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2961846.png)